![molecular formula C12H14BrNO3S B6634470 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid](/img/structure/B6634470.png)
1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid, also known as BTMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. BTMPC is a small molecule that possesses a unique chemical structure, making it an attractive target for drug development.
Mecanismo De Acción
1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid inhibits HDACs by binding to their active sites and preventing them from removing acetyl groups from histones. This leads to the accumulation of acetylated histones, which are associated with increased gene expression. The upregulation of certain genes can lead to the induction of cell death in cancer cells, making 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid a promising candidate for cancer therapy.
Biochemical and Physiological Effects
1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of cancer cells in animal models. Additionally, 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid in lab experiments is its specificity for HDACs. Unlike other HDAC inhibitors, 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid selectively inhibits a specific subset of HDACs, making it a useful tool for studying the role of these enzymes in disease. However, one limitation of using 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid is its relatively low potency compared to other HDAC inhibitors. This may limit its efficacy in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid. One potential direction is the optimization of its chemical structure to improve its potency and selectivity for HDACs. Additionally, 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid could be used in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to determine the safety and efficacy of 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid in animal and human studies.
Conclusion
In conclusion, 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid is a promising compound with potential applications in the treatment of cancer and inflammatory diseases. Its specificity for HDACs and ability to induce cell death make it an attractive target for drug development. However, further research is needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
The synthesis of 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid involves a multi-step process that begins with the reaction of 3-bromothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methylpiperidine-2-carboxylic acid to produce the desired product, 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid. The overall yield of this process is approximately 30%, making it a viable method for the synthesis of 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid on a large scale.
Aplicaciones Científicas De Investigación
1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid has been shown to exhibit potent inhibitory activity against a class of enzymes known as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression and have been implicated in the development of various diseases, including cancer, neurological disorders, and inflammatory diseases. Therefore, 1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid has potential applications in the treatment of these diseases.
Propiedades
IUPAC Name |
1-(3-bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c1-7-3-2-5-14(9(7)12(16)17)11(15)10-8(13)4-6-18-10/h4,6-7,9H,2-3,5H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXDPFLXAONCCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C(=O)O)C(=O)C2=C(C=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromothiophene-2-carbonyl)-3-methylpiperidine-2-carboxylic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.